Multi-Template Target Coverage: Diphenylpentane vs. Diphenylmethane
The 3,3‑diphenylpentane skeleton has been experimentally validated as a multi‑template for five distinct protein families: vitamin D receptor (VDR), androgen receptor (AR), farnesoid X receptor (FXR), peroxisome proliferator‑activated receptor (PPAR), 5α‑reductase, and HMG‑CoA reductase [REFS‑1]. In contrast, the shorter diphenylmethane scaffold has been reported as a multi‑template for only FXR and PPAR [REFS‑2]. No diphenylmethane‑based ligands have been disclosed that simultaneously target VDR, AR or the steroid‑metabolizing enzymes with the potency observed for DPP‑derived compounds.
| Evidence Dimension | Number of distinct target classes accessible from the scaffold |
|---|---|
| Target Compound Data | 6 (VDR, AR, FXR, PPAR, 5α‑reductase, HMG‑CoA reductase) |
| Comparator Or Baseline | Diphenylmethane skeleton: 2 (FXR, PPAR) |
| Quantified Difference | 3‑fold greater target class coverage |
| Conditions | Literature survey of peer‑reviewed medicinal chemistry publications (2005‑2010) |
Why This Matters
A procurement choice in favor of the 3,3‑diphenylpentan‑2‑one scaffold directly enables a wider drug‑discovery funnel from a single chemical intermediate.
- [1] Hosoda S, Matsuda D, Tomoda H, Hashimoto Y. Diphenylpentane skeleton as a multi‑template for steroid skeleton‑recognizing receptors/enzymes. Mini Rev Med Chem 2009;9(5):572‑580. View Source
- [2] Kainuma M, Kasuga J, Hosoda S, Wakabayashi K, Tanatani A, Nagasawa K, Miyachi H, Makishima M, Hashimoto Y. Diphenylmethane skeleton as a multi‑template for nuclear receptor ligands: preparation of FXR and PPAR ligands. Bioorg Med Chem Lett 2006;16(12):3213‑3218. View Source
